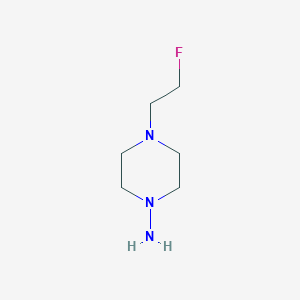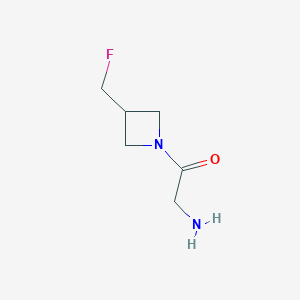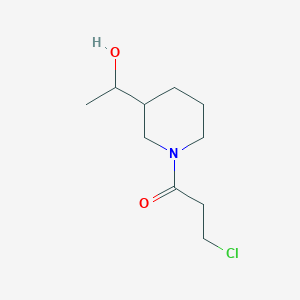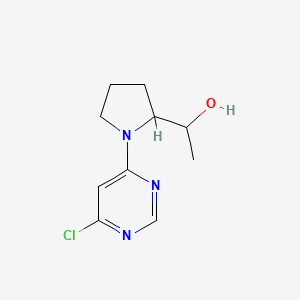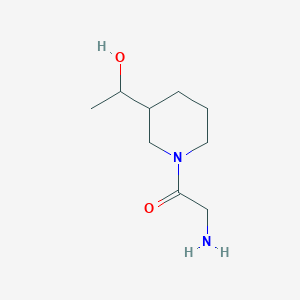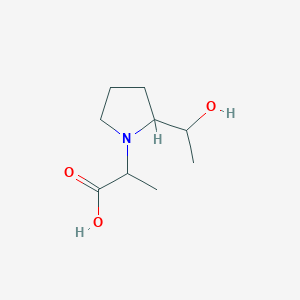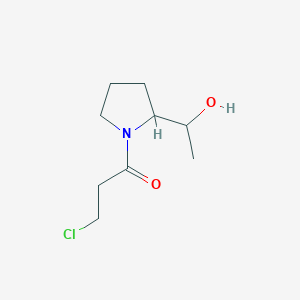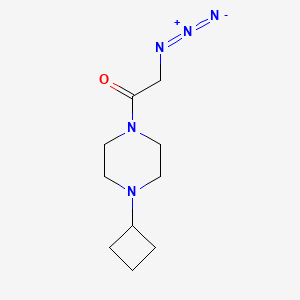
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, or 2-azido-1-CBPE, is an azide-containing derivative of the cyclobutylpiperazine family of compounds. It is a synthetic compound used in chemical and biological research, particularly in the study of protein-protein interactions. It has become an important tool in the fields of biochemistry, molecular biology, and drug discovery. The compound is used as a photoaffinity labeling agent, as a substrate for chemical synthesis, and as a tool for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
I will now present a comprehensive analysis of the scientific research applications of 2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.
Synthesis of Heterocycles
Organic azides like 2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one are crucial in synthesizing various heterocycles, which are compounds featuring rings with at least one atom other than carbon. These heterocycles can include five-member rings with one heteroatom such as pyrroles, or with two heteroatoms like pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Photodynamic Therapy (PDT)
Azides are used in photodynamic therapy for treating tumors. The azide group in compounds can be activated by light to produce reactive nitrogen species that can damage cellular components in targeted cancer cells .
Electrocatalysis
In the field of electrocatalysis, azides are used to synthesize catalysts that facilitate chemical reactions. These catalysts can be employed in fuel cells or for environmental remediation .
Semiconducting Devices
Azide-functionalized compounds are used in creating semiconducting materials for electronic devices. They can influence the charge transport properties of materials used in transistors and solar cells .
Non-linear Optical Devices
The azide group’s ability to absorb and emit light at different wavelengths makes it suitable for use in non-linear optical devices, which have applications in laser technology and optical computing .
Chemosensors
Azides can be incorporated into chemosensors that detect specific chemical substances. These sensors can be used for environmental monitoring or medical diagnostics .
Propiedades
IUPAC Name |
2-azido-1-(4-cyclobutylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-13-12-8-10(16)15-6-4-14(5-7-15)9-2-1-3-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKYVIRAIADIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



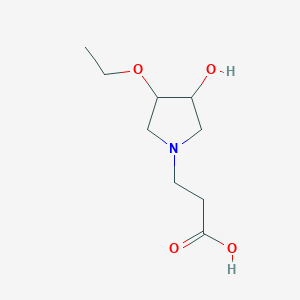
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)
